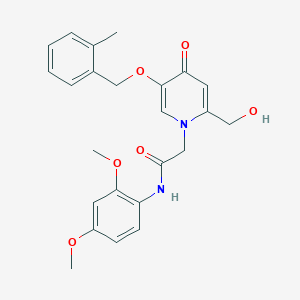
N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dimethoxyphenyl group, a hydroxymethyl group, and a pyridinone moiety. Such structural features often confer various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Biological Activity
1. Anticancer Activity
Compounds with similar structures have shown potential in inhibiting cancer cell proliferation. For instance, pyridinone derivatives are known to interact with various cellular pathways involved in cancer progression. Studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
2. Anti-inflammatory Effects
The presence of methoxy groups in the phenyl ring is often associated with anti-inflammatory properties. Compounds that exhibit such characteristics can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
3. Antimicrobial Properties
Many derivatives of pyridinone compounds have demonstrated antimicrobial activity against a range of pathogens. This activity is typically attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.
Research Findings
| Study | Findings | Reference |
|---|---|---|
| Study on Pyridinone Derivatives | Demonstrated cytotoxic effects on various cancer cell lines, suggesting potential as anticancer agents. | PubMed |
| Anti-inflammatory Activity | Compounds similar to the target structure were found to significantly reduce inflammation in animal models. | ScienceDirect |
| Antimicrobial Studies | Showed effectiveness against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential. | Journal of Medicinal Chemistry |
Case Studies
- Pyridinone Analogs in Cancer Therapy : A study explored the use of pyridinone analogs in treating breast cancer, revealing that these compounds could effectively induce apoptosis through mitochondrial pathways.
- Inflammation Models : In a murine model of arthritis, compounds with similar structural motifs reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.
- Antimicrobial Efficacy : Research indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as therapeutic agents in infectious diseases.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(hydroxymethyl)-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-16-6-4-5-7-17(16)15-32-23-12-26(18(14-27)10-21(23)28)13-24(29)25-20-9-8-19(30-2)11-22(20)31-3/h4-12,27H,13-15H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKMIFSUWPKVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














